N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
Description
Alkylation: The introduction of the propyl and dimethyl groups can be achieved through alkylation reactions. Reagents such as propyl halides and dimethyl sulfate are commonly used.
Reaction Conditions: These reactions typically require strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting materials and promote nucleophilic substitution.
Attachment of the Propoxybenzenesulfonamide Moiety
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be done by reacting the intermediate tetrahydrobenzo[b][1,4]oxazepine derivative with 4-propoxybenzenesulfonyl chloride.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For large-scale production, the synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-5-13-25-20-15-17(7-12-21(20)30-16-23(3,4)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-6-2/h7-12,15,24H,5-6,13-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBBHOKXWLLBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide typically involves multiple steps:
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Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminophenol and a suitable ketone.
Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts like Lewis acids to facilitate the formation of the oxazepine ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Products: Oxidation can lead to the formation of ketones or carboxylic acids, depending on the specific site of oxidation.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Products: Reduction reactions can convert ketones to alcohols or amines to amines.
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Substitution
Reagents: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying biochemical pathways.
Drug Development: Its potential pharmacological activities make it a candidate for drug discovery and development.
Medicine
Therapeutic Agents: The compound could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Diagnostic Tools: It may be used in the development of diagnostic agents for imaging or biomarker detection.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological or biochemical changes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide
Uniqueness
Compared to similar compounds, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide stands out due to its specific structural features, such as the propoxybenzenesulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b][1,4]oxazepine ring and a benzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 370.49 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring : This is achieved through cyclization reactions using specific catalysts and solvents.
- Introduction of the Sulfonamide Group : The sulfonamide functionality is introduced via nucleophilic substitution reactions.
- Purification : Techniques such as crystallization and chromatography are employed to purify the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For example:
- In vitro Studies : Inhibition of bacterial growth was observed at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.
2. Anti-inflammatory Effects
Preliminary research suggests that the compound may modulate inflammatory pathways:
- Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
3. Cytotoxicity
The cytotoxic effects of the compound have been evaluated in cancer cell lines:
- Case Study : In studies involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 30 µM, indicating potent anti-cancer activity.
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Binding : Potential binding to receptors involved in pain and inflammation has been suggested.
Research Findings
A summary of key research findings related to the biological activity of the compound is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
